molecular formula C27H30ClN7O2 B608915 Mutant EGFR inhibitor

Mutant EGFR inhibitor

Cat. No. B608915
M. Wt: 520.0 g/mol
InChI Key: SUPQPCQJBYPRPC-UHFFFAOYSA-N
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Description

Mutant Epidermal Growth Factor Receptor (EGFR) inhibitors are a class of compounds designed to target and inhibit the activity of mutated forms of the EGFR protein. These mutations are commonly found in various cancers, particularly non-small cell lung cancer (NSCLC). The mutations lead to uncontrolled cell proliferation and survival, making EGFR a critical target for cancer therapy .

Scientific Research Applications

Mutant EGFR inhibitors have a wide range of applications in scientific research:

Mechanism of Action

Mutant EGFR inhibitors exert their effects by binding to the tyrosine kinase domain of the EGFR protein, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, which are crucial for cell proliferation, survival, and angiogenesis. The inhibitors are designed to selectively target mutant forms of EGFR, thereby sparing normal cells and reducing side effects .

Safety and Hazards

While these inhibitors have shown effectiveness in treating certain cancers, they can also have side effects, including skin rashes and dryness, and diarrhea . It’s important for patients to be monitored closely while taking these medications to manage any potential side effects .

Future Directions

The development of third-generation EGFR inhibitors that can overcome resistance to first-generation inhibitors is a major focus of current research . Additionally, the development of dual inhibitors targeting EGFR and other proteins is being explored as a potential strategy to overcome resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mutant EGFR inhibitors often involves multi-step organic synthesis.

Industrial Production Methods

Industrial production of these inhibitors typically involves large-scale organic synthesis using automated reactors. The process is optimized for yield and purity, often involving high-throughput screening of reaction conditions and purification methods such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Mutant EGFR inhibitors undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions are typically the desired EGFR inhibitors with specific functional groups that enhance their binding affinity and selectivity for the mutant EGFR protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mutant EGFR inhibitors are unique in their ability to selectively target and inhibit mutant forms of EGFR, which are often resistant to first- and second-generation inhibitors. This selectivity makes them highly effective in treating cancers with specific EGFR mutations, offering a significant advantage over earlier generations of EGFR inhibitors .

properties

IUPAC Name

N-[5-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30ClN7O2/c1-6-25(36)31-21-13-22(24(37-5)14-23(21)35(4)12-11-34(2)3)32-27-30-16-19(28)26(33-27)18-15-29-20-10-8-7-9-17(18)20/h6-10,13-16,29H,1,11-12H2,2-5H3,(H,31,36)(H,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPQPCQJBYPRPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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